3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester
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Overview
Description
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylsulfonylmethyl group. The pinacol ester moiety enhances the stability and solubility of the compound, making it suitable for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound of interest) transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The use of organoboron reagents like this compound allows for mild and functional group tolerant reaction conditions .
Pharmacokinetics
The rate of reaction is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environmental conditions in which it is used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Methylsulfonylmethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product. The use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) is common to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and consistency. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Boronic acids and oxidized phenyl derivatives.
Reduction: Boronic acids and alcohols.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, to form complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester can be compared with other boronic esters and boronic acids:
3-(Methanesulfonylamino)phenylboronic acid pinacol ester: Similar in structure but with an amino group instead of a methylsulfonylmethyl group.
3-(Cyanomethyl)phenylboronic acid pinacol ester: Contains a cyanomethyl group instead of a methylsulfonylmethyl group.
Phenylboronic acid pinacol ester: Lacks the methylsulfonylmethyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the methylsulfonylmethyl group, making it a valuable reagent in various chemical and industrial processes.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-7-11(9-12)10-20(5,16)17/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILNMLIKSDFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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